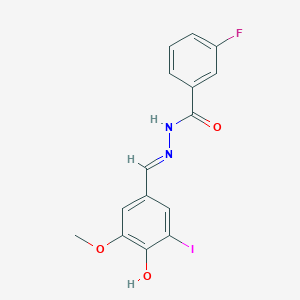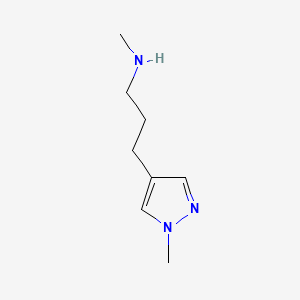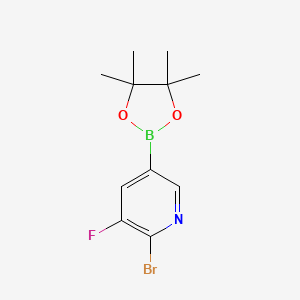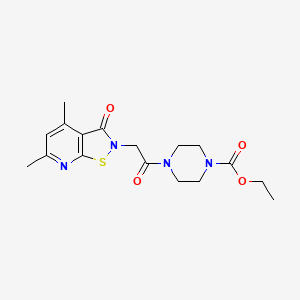
22:5 Cholesterylester
Übersicht
Beschreibung
Cholesteryl docosapentaenoate is a cholesterol ester with the acyl group as (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenyl . It is a lipid compound found in biological systems and plays a role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Cholesteryl Docosapentaenoat hat verschiedene Forschungsanwendungen:
Biologische Studien: Untersuchung seiner Rolle im Lipidstoffwechsel und der Zellfunktion.
Herz-Kreislauf-Forschung: Untersuchung seiner Auswirkungen auf die Cholesterin-Homöostase und Atherosklerose.
Ernährung und Gesundheit: Erforschung seiner Auswirkungen auf die menschliche Gesundheit, insbesondere im Zusammenhang mit der Nahrungsaufnahme.
5. Wirkmechanismus
Der genaue Mechanismus, durch den Cholesteryl Docosapentaenoat seine Wirkungen ausübt, ist nicht vollständig geklärt. Es beeinflusst wahrscheinlich den Lipidstoffwechsel, die Membranfluidität und Signalwege.
Wirkmechanismus
Target of Action
The primary target of 22:5 Cholesteryl Ester (CE), also known as cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate), cholesteryl docosapentaenoate, or CE(22:5), is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from the atheroprotective high-density lipoprotein (HDL) to the proatherogenic low-density lipoprotein cholesterol (LDL) and very low-density lipoprotein cholesterol (VLDL) .
Mode of Action
CE interacts with CETP, which has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The N-terminal β-barrel structure of CETP penetrates the HDL surface to promote cholesterol ester uptake . When CETP inhibitors, such as CE, enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream .
Biochemical Pathways
CE plays a vital role in the lipid transport pathway, modulating plasma lipoproteins-cholesterol concentrations . It is involved in the transfer of cholesteryl esters among lipoproteins, a process that can be modulated by CETP activity and its inhibition .
Pharmacokinetics
It is known that similar cetp inhibitors, such as ckd519, have been shown to have a long elimination half-life . The absorption, distribution, metabolism, and excretion (ADME) properties of CE would need further investigation for a comprehensive understanding.
Result of Action
The interaction of CE with CETP results in a decrease in the transfer of cholesterol esters from HDL to LDL . This leads to a reduction in the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis . It effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .
Action Environment
The action of CE is influenced by various environmental factors. For instance, the presence of other lipoproteins in the plasma can affect the efficiency of CE transfer . Additionally, the liver plays a crucial role in the hydrolysis of CE, where free cholesterol is either converted into bile acid or transported into bile by ABCG5 and ABCG8 and then excreted into feces . Therefore, liver function and health can significantly impact the action and efficacy of CE.
Biochemische Analyse
Cellular Effects
The presence of 22:5 Cholesteryl ester in cells can influence various cellular processes. It plays a significant role in lipid homeostasis and the maintenance of cellular activities . Dysregulation of cholesterol homeostasis, including the accumulation of cholesteryl esters like 22:5 Cholesteryl ester, has been associated with various pathologies .
Molecular Mechanism
The molecular mechanism of 22:5 Cholesteryl ester involves its interaction with CETP, which mediates the transfer of cholesteryl esters among lipoproteins . This process is crucial for the regulation of plasma cholesterol levels and reverse cholesterol transport . The binding of 22:5 Cholesteryl ester to CETP allows the net movement of cholesteryl ester from high-density lipoproteins (HDL) to triglyceride-rich very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) .
Temporal Effects in Laboratory Settings
The effects of 22:5 Cholesteryl ester can change over time in laboratory settings. For instance, in a study involving mice with a three-quarter renal mass reduction, it was found that the turnover of HDL-cholesteryl esters, including 22:5 Cholesteryl ester, was altered .
Subcellular Localization
The subcellular localization of 22:5 Cholesteryl ester is typically associated with lipid droplets, intracellular organelles that store neutral lipids . The localization of 22:5 Cholesteryl ester in these organelles is crucial for its function in lipid homeostasis .
Vorbereitungsmethoden
Synthetische Wege:: Die Synthese von Cholesteryl Docosapentaenoat beinhaltet die Veresterung von Cholesterin mit Docosapentaensäure. Die spezifischen Synthesewege können variieren, aber im Allgemeinen folgt sie dem Reaktionsschema:
Veresterungsreaktion:
Industrielle Produktion:: Industrielle Produktionsmethoden für Cholesteryl Docosapentaenoat sind nicht umfassend dokumentiert. Es kann im Labor unter Verwendung standardmäßiger organisch-chemischer Verfahren synthetisiert werden.
Analyse Chemischer Reaktionen
Cholesteryl Docosapentaenoat kann verschiedene chemische Reaktionen eingehen:
Oxidation: Es kann Oxidationsreaktionen eingehen, die zur Bildung oxidierter Derivate führen.
Reduktion: Die Reduktion der Estergruppe kann Cholesterylalkohol ergeben.
Substitution: Die Estergruppe kann unter geeigneten Bedingungen substituiert werden.
Veresterung: Schwefelsäure oder andere saure Katalysatoren.
Oxidation: Oxidationsmittel wie Chromsäure oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Verschiedene Nucleophile (z. B. Alkoxide, Amine).
Hauptprodukte:: Das Hauptprodukt von Cholesteryl Docosapentaenoatreaktionen hängt von den spezifischen Reaktionsbedingungen ab. Oxidation kann oxidierte Cholesterinderivate ergeben, während Reduktion zu Cholesterylalkohol führt.
Vergleich Mit ähnlichen Verbindungen
Cholesteryl Docosapentaenoat zeichnet sich durch seine einzigartige Acylgruppenkonfiguration aus. Ähnliche Verbindungen umfassen andere Cholesterinester (z. B. Cholesteryloleat, Cholesteryllinoleat) und Fettsäurederivate.
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h8-9,11-12,14-15,17-18,20-21,30,39-40,42-46H,7,10,13,16,19,22-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLZNHXNFMEUGA-DCDLNIKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H78O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of CE(22:5) in the context of diet and coronary heart disease?
A1: Research suggests that CE(22:5) may serve as a potential lipidomic marker for diet quality and could be linked to the risk of coronary heart disease (CHD). A study involving American Indians found that higher baseline levels of CE(22:5) were associated with an increased risk of CHD, independent of established risk factors. [] This suggests a potential role of CE(22:5) in CHD development, possibly influenced by dietary habits.
Q2: How does the lipid profile of vegans differ from omnivores regarding CE(22:5)?
A2: Interestingly, a study comparing Dutch vegans and omnivores found contrasting levels of CE(22:5) in their lipid profiles. Vegans exhibited lower levels of CE(22:5) in their triglycerides compared to omnivores. [] This difference could be attributed to the dietary sources of docosapentaenoic acid (DPA), a precursor to CE(22:5), which is primarily found in fatty fish and seafood, food sources typically absent from vegan diets.
Q3: What analytical techniques were employed to study CE(22:5) in the context of these research papers?
A3: Both studies utilized advanced mass spectrometry techniques to analyze and quantify CE(22:5). The study involving American Indians employed mixed effects linear regression and Cox frailty models to correlate CE(22:5) levels with diet quality and CHD risk. [] The comparison between Dutch vegans and omnivores involved measuring fatty acid compositions in various compartments, including erythrocytes, platelets, plasma cholesterol esters, and plasma triglycerides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)


![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)










